molecular formula UVCB B1165871 Arochlor 6062 CAS No. 39295-99-3

Arochlor 6062

Cat. No.: B1165871
CAS No.: 39295-99-3
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Description

Arochlor 6062 is a commercial polychlorinated biphenyl (PCB) mixture produced under the trade name "Arochlor," historically used in industrial applications such as dielectric fluids, transformer oils, and hydraulic systems due to its thermal stability and electrical insulating properties . PCBs in the Arochlor series are classified by chlorine content, with the numerical designation reflecting specific compositional traits. This compound is cataloged in analytical standards (e.g., Chem Service Inc.) as a solution in methanol or other solvents, with concentrations ranging from 100 µg/mL to 1000 µg/mL, indicating its relevance in environmental and toxicological research .

Properties

CAS No.

39295-99-3

Molecular Formula

UVCB

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of polychlorinated biphenyls involves the chlorination of biphenyl in the presence of a catalyst. The degree of chlorination can be controlled by adjusting the reaction conditions, such as temperature, pressure, and the amount of chlorine gas used. The general reaction is as follows:

C12H10+Cl2C12H10xClx+HCl\text{C}_{12}\text{H}_{10} + \text{Cl}_2 \rightarrow \text{C}_{12}\text{H}_{10-x}\text{Cl}_x + \text{HCl} C12​H10​+Cl2​→C12​H10−x​Clx​+HCl

where ( x ) represents the number of chlorine atoms substituted on the biphenyl molecule.

Industrial Production Methods: Industrial production of Arochlor 6062 involved the continuous chlorination of biphenyl in large reactors. The process was carefully monitored to achieve the desired chlorine content, which in the case of this compound, is approximately 62% by weight. The reaction mixture was then purified to remove unreacted biphenyl and other by-products.

Types of Reactions:

    Oxidation: Polychlorinated biphenyls can undergo oxidation reactions, leading to the formation of chlorinated benzoic acids and other oxidation products.

    Reduction: Reduction of polychlorinated biphenyls can lead to the formation of lower chlorinated biphenyls or completely dechlorinated biphenyls.

    Substitution: Polychlorinated biphenyls can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or ozone are commonly used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as sodium hydroxide or potassium hydroxide are used under basic conditions.

Major Products:

    Oxidation: Chlorinated benzoic acids and chlorinated phenols.

    Reduction: Lower chlorinated biphenyls and biphenyl.

    Substitution: Hydroxylated biphenyls and other substituted biphenyls.

Scientific Research Applications

Arochlor 6062 has been extensively studied for its environmental impact and toxicological effects. Some key research applications include:

    Environmental Chemistry: Studying the persistence, bioaccumulation, and degradation of polychlorinated biphenyls in various environmental matrices such as soil, water, and air.

    Toxicology: Investigating the toxic effects of polychlorinated biphenyls on human health and wildlife, including carcinogenicity, neurotoxicity, and endocrine disruption.

    Analytical Chemistry: Developing and optimizing analytical methods for the detection and quantification of polychlorinated biphenyls in environmental and biological samples.

    Remediation: Researching methods for the remediation and detoxification of polychlorinated biphenyl-contaminated sites, including bioremediation and chemical degradation techniques.

Mechanism of Action

Polychlorinated biphenyls, including Arochlor 6062, exert their effects by disrupting cellular processes. One of the primary mechanisms is the disruption of calcium homeostasis in cells. Polychlorinated biphenyls increase ryanodine binding to calcium channels, leading to altered calcium signaling and homeostasis . This disruption can affect various cellular functions, including muscle contraction, neurotransmitter release, and gene expression. Additionally, polychlorinated biphenyls can activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression and toxic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Arochlor 6062 belongs to a family of PCB mixtures with varying degrees of chlorination. Below is a systematic comparison with structurally and functionally similar Arochlors:

Table 1: Comparative Analysis of this compound and Related PCB Mixtures

Property This compound Arochlor 1242 Arochlor 1254 Arochlor 1260
Chlorine Content Likely hexa-/heptachloro Tri-/tetrachloro dominant Penta-/hexachloro dominant Hexa-/heptachloro dominant
Volatility Low (persistent in sediments) Moderate Low Very low
Environmental Behavior Partitions near pollution sources Wider atmospheric dispersion Accumulates in biota High bioaccumulation potential
Industrial Use Dielectric fluids, transformers Capacitors, plasticizers High-temperature insulators Closed-system applications
Toxicological Impact Limited direct data Inhibits neutrophil function Disrupts mitochondrial β-oxidation Carcinogenic, endocrine effects
Regulatory Status Regulated under general PCB standards Banned under TSCA Banned under TSCA Banned under TSCA

Key Differences and Similarities

Congener Composition and Chlorination Degree

  • This compound is grouped with higher chlorinated mixtures (e.g., Arochlor 1260, 1254), characterized by hexa-/heptachloro congeners, whereas Arochlor 1242 contains lighter tri-/tetrachloro congeners . This difference influences their environmental mobility; higher chlorination reduces volatility, leading to preferential partitioning in sediments and biota .

Applications and Degradation

  • This compound shares dielectric applications with Arochlor 1254 and 1260, but its congener profile may affect degradation efficiency. For instance, base-catalyzed decomposition (BCD) methods show variable efficacy depending on chlorine substitution patterns, with higher chlorination requiring harsher conditions .

Toxicity Mechanisms While this compound-specific toxicology data are sparse, studies on Arochlor 1242 demonstrate immunosuppressive effects, such as reduced H₂O₂ production in neutrophils and impaired HL-60 cell differentiation .

Analytical Detection

  • This compound is analyzed via gas chromatography (GC/ECD) with methods similar to those for Arochlor 1242, achieving detection limits of 0.03 mg/kg in soil . However, its higher chlorination may complicate congener-specific quantification compared to lighter mixtures.

Q & A

Q. What analytical techniques are recommended for identifying Arochlor 6062 in environmental samples?

Gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (MS) is the primary method. To ensure accuracy, use this compound-specific standards that bracket the sample’s concentration range during calibration. Confirmation can be achieved using a dissimilar column (e.g., DBI-30m megabore) to resolve co-eluting peaks .

Q. What are the standard preparation protocols for this compound solutions in laboratory settings?

this compound is typically prepared as a 100 µg/mL solution in methanol for analytical workflows. Ensure proper handling to avoid cross-contamination, and validate purity via GC-MS. Secondary dilution in solvents like cyclohexane may be required for environmental simulations .

Q. How can researchers distinguish this compound from other Arochlors in mixed PCB samples?

Analyze congener-specific patterns using high-resolution GC-MS. This compound’s chlorination profile differs from lower-chlorinated mixtures (e.g., Arochlor 1254) and higher ones (e.g., Arochlor 1260). Compare retention times and relative peak areas against certified reference materials .

Advanced Research Questions

Q. How should researchers address data contradictions when identifying this compound in complex environmental matrices?

Contradictions often arise from matrix interference or co-eluting congeners. Implement a tiered approach:

  • Step 1: Perform initial screening with GC-ECD using Arochlor-specific standards.
  • Step 2: Confirm via GC-MS with selective ion monitoring (SIM) for characteristic ions (e.g., m/z 292, 326 for higher chlorination).
  • Step 3: Validate with orthogonal methods, such as dual-column chromatography or congener-specific analysis .

Q. What methodological considerations are critical for assessing the environmental persistence of this compound?

Design longitudinal studies to monitor degradation rates under varying conditions (e.g., UV exposure, microbial activity). Use isotope-labeled internal standards (e.g., 13C^{13}\text{C}-PCBs) to correct for recovery losses. Combine field sampling with laboratory microcosm experiments to isolate abiotic vs. biotic degradation pathways .

Q. How can researchers optimize experimental designs to evaluate this compound’s toxicokinetics in biota?

  • In vitro: Use hepatocyte or microsomal assays to study metabolic pathways.
  • In vivo: Apply stable isotope tracing in model organisms (e.g., zebrafish) to track bioaccumulation and tissue distribution.
  • Data Integration: Leverage pharmacokinetic modeling (e.g., one-compartment models) to extrapolate findings across species .

Q. What strategies mitigate analytical challenges in quantifying this compound at trace levels?

  • Pre-concentration: Use solid-phase extraction (SPE) with Florisil or C18 cartridges to enhance detection limits.
  • Quality Control: Include procedural blanks, matrix spikes, and certified reference materials (CRMs) to validate method precision (±15% recovery) .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide this compound research questions?

  • Feasible: Ensure access to GC-MS infrastructure and certified standards.
  • Novel: Investigate understudied endpoints (e.g., epigenetic effects of chronic low-dose exposure).
  • Ethical: Adhere to institutional guidelines for PCB handling and disposal.
  • Relevant: Align with regulatory priorities, such as updating EPA’s PCB risk assessments .

Q. What statistical approaches are recommended for analyzing non-normal distributions in this compound exposure data?

Apply log-transformations or non-parametric tests (e.g., Kruskal-Wallis) for skewed datasets. Use multivariate analysis (e.g., PCA) to disentangle confounding variables like co-exposure to other PCBs .

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